Cas no 35629-72-2 (Ethyl 2-aminooxazole-4-carboxylate hydrochloride)

Ethyl 2-aminooxazole-4-carboxylate hydrochloride is a versatile heterocyclic compound widely used in pharmaceutical and organic synthesis. Its oxazole core structure serves as a key intermediate for constructing bioactive molecules, particularly in the development of antimicrobial, antiviral, and antitumor agents. The hydrochloride salt form enhances stability and solubility, facilitating handling and reaction efficiency. The ethyl ester group provides flexibility for further derivatization through hydrolysis or transesterification. This compound's rigid heterocyclic framework contributes to improved binding affinity in medicinal chemistry applications. Its high purity and well-defined crystalline structure make it particularly valuable for precise synthetic applications. The presence of both amino and carboxylate functionalities allows diverse modification possibilities, enabling the synthesis of complex molecular architectures.
Ethyl 2-aminooxazole-4-carboxylate hydrochloride structure
35629-72-2 structure
Product Name:Ethyl 2-aminooxazole-4-carboxylate hydrochloride
CAS No:35629-72-2
MF:C6H9ClN2O3
MW:192.60026049614
MDL:MFCD06659907
CID:2941128
Update Time:2025-11-01

Ethyl 2-aminooxazole-4-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-aminooxazole-4-carboxylate hydrochloride
    • ethyl 2-amino-1,3-oxazole-4-carboxylate;hydrochloride
    • MDL: MFCD06659907
    • Inchi: 1S/C6H8N2O3.ClH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H
    • InChI Key: QPNKEKKVHMSXKM-UHFFFAOYSA-N
    • SMILES: Cl.O(C(C1=COC(N)=N1)=O)CC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Topological Polar Surface Area: 78.4

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Additional information on Ethyl 2-aminooxazole-4-carboxylate hydrochloride

Ethyl 2-aminooxazole-4-carboxylate hydrochloride (CAS No. 35629-72-2): A Comprehensive Overview

Ethyl 2-aminooxazole-4-carboxylate hydrochloride (CAS No. 35629-72-2) is a significant compound in the realm of pharmaceutical and chemical research, exhibiting a unique molecular structure that has garnered considerable attention from the scientific community. This compound, characterized by its ethyl ester group and the presence of both an amine and a carboxylate moiety, has opened up new avenues in drug discovery and molecular biology.

The chemical formula of Ethyl 2-aminooxazole-4-carboxylate hydrochloride is C7H10N2O3·HCl, reflecting its complex yet well-defined structure. The oxazole ring, a heterocyclic aromatic compound, plays a pivotal role in its reactivity and potential biological activity. This feature has made it a subject of intense study in the development of novel therapeutic agents.

In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds due to their diverse biological activities. Among these, oxazole derivatives have been particularly noteworthy for their potential applications in treating various diseases, including infectious disorders and chronic conditions. The incorporation of an amine group in Ethyl 2-aminooxazole-4-carboxylate hydrochloride enhances its pharmacological properties, making it a promising candidate for further investigation.

One of the most intriguing aspects of this compound is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel intermediates that exhibit enhanced binding affinity and selectivity towards target enzymes and receptors. This has been particularly relevant in the context of developing small-molecule inhibitors for therapeutic purposes.

The synthesis of Ethyl 2-aminooxazole-4-carboxylate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The use of high-purity starting materials and optimized reaction pathways is crucial to achieving the desired product with minimal impurities. Advances in synthetic methodologies have enabled chemists to produce this compound with high yield and purity, facilitating its application in various research and industrial settings.

Recent studies have highlighted the potential of Ethyl 2-aminooxazole-4-carboxylate hydrochloride in modulating biological pathways associated with inflammation and oxidative stress. These pathways are implicated in numerous diseases, making this compound a valuable tool for investigating disease mechanisms and developing targeted therapies. The ability to modulate these pathways could lead to breakthroughs in treating conditions such as cancer, neurodegenerative diseases, and autoimmune disorders.

The compound's stability under various conditions is another critical factor that contributes to its utility in research applications. Ethyl 2-aminooxazole-4-carboxylate hydrochloride maintains its integrity during storage and handling, ensuring consistent performance in experimental settings. This stability is particularly important for long-term studies that require repeated use of the compound.

In conclusion, Ethyl 2-aminooxazole-4-carboxylate hydrochloride (CAS No. 35629-72-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its potential biological activities, make it a valuable asset in drug discovery and molecular research. As scientific understanding continues to evolve, this compound is expected to play an increasingly important role in the development of novel therapeutic agents that address unmet medical needs.

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